molecular formula C14H19Cl2N3 B3016173 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1315367-90-8

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B3016173
CAS No.: 1315367-90-8
M. Wt: 300.23
InChI Key: GZZDGTYEDOJLBV-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3-methylphenyl group, a pyrrolidin-2-yl group, and an imidazole ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

The synthesis of 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the 3-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with a 3-methylphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the pyrrolidin-2-yl group: This can be done through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyrrolidine derivative.

    Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the phenyl group are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can be compared with other similar compounds, such as:

    4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole: The non-dihydrochloride form of the compound, which may have different solubility and stability properties.

    4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole monohydrochloride: A similar compound with only one hydrochloride molecule, which may exhibit different pharmacokinetic and pharmacodynamic properties.

    4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole derivatives: Various derivatives with different substituents on the imidazole ring or the phenyl group, which may have unique biological activities and applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZDGTYEDOJLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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